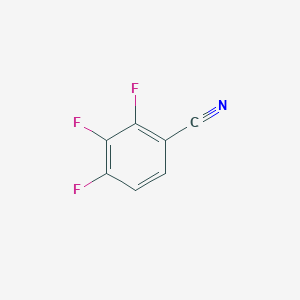

2,3,4-Trifluorobenzonitrile

Description

Significance of Fluorinated Benzonitriles in Contemporary Organic Synthesis and Materials Science Research

The incorporation of fluorine into organic molecules, such as benzonitriles, can dramatically alter their physical, chemical, and biological properties. mdpi.com This has made fluorinated benzonitriles a cornerstone in modern chemical research.

In organic synthesis and medicinal chemistry , the presence of fluorine atoms often leads to enhanced metabolic stability and increased lipophilicity, which can improve the pharmacokinetic profile of drug candidates. mdpi.com Fluorinated compounds are integral to the development of pharmaceuticals, with a significant percentage of new drugs approved by the FDA containing fluorine. mdpi.com The strong electron-withdrawing nature of fluorine can also influence the binding affinity of a molecule to biological targets like enzymes and receptors. Consequently, fluorinated benzonitriles are widely used as building blocks for synthesizing advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including those for treating neurological disorders and type II diabetes, as well as for developing antibiotics. chemimpex.comossila.comossila.com

In materials science , fluorinated aromatic compounds are prized for their unique optical, electrical, and thermal properties. ontosight.ai The fluorine atoms contribute to enhanced chemical resistance and thermal stability in polymers and coatings. chemimpex.com This makes fluorinated benzonitriles key precursors in the production of specialty polymers, liquid crystals, and organic electronics. ontosight.aiatomfair.com For instance, they are used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where their electronic properties are advantageous. ontosight.aiatomfair.comossila.com Research has also shown their utility in creating covalent organic frameworks (COFs), which are porous crystalline polymers with applications in gas storage and separation. ossila.com

Evolution of Synthetic Strategies for Polyfluorinated Aromatic Nitriles

The synthesis of aromatic nitriles has evolved from classical methods to more sophisticated and efficient modern techniques. numberanalytics.com

Historically, reactions such as the Sandmeyer reaction , which converts aryl diazonium salts to aryl nitriles using copper(I) cyanide, and the Rosenmund-von Braun reaction , involving the cyanation of aryl halides, were standard methods. numberanalytics.com However, these often required harsh conditions and had limitations in terms of substrate scope and functional group tolerance.

Modern synthetic chemistry has seen the rise of transition metal-catalyzed cyanation reactions . These methods, often employing palladium or nickel catalysts, allow for the C-C bond activation of aryl halides or pseudohalides and subsequent coupling with a cyanide source under milder conditions, offering greater efficiency and selectivity. osti.govresearchgate.net

A particularly important strategy for preparing polyfluorinated aromatic nitriles is halogen exchange (Halex) reaction . This process involves reacting a polychlorinated or polybrominated aromatic nitrile with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst and a polar aprotic solvent. google.comgoogle.com This method allows for the direct introduction of multiple fluorine atoms onto the aromatic ring. For example, 2,4,5-trifluorobenzonitrile (B1209073) can be prepared by reacting 2,4-dichloro-5-fluorobenzonitrile (B139205) with an alkali metal fluoride. google.com Advances in this area focus on improving catalyst efficiency and reaction conditions to achieve higher yields and purity. google.com

Overview of Key Research Domains Pertaining to 2,3,4-Trifluorobenzonitrile

This compound is a versatile chemical building block utilized in several key areas of research and development. chemimpex.com Its trifluorinated structure makes it an essential reagent for creating advanced materials and fine chemicals. chemimpex.com

Key research applications include:

Materials Science : It is employed in creating advanced materials, including high-performance polymers and coatings. The presence of fluorine atoms imparts desirable characteristics such as improved chemical resistance and thermal stability. ontosight.aichemimpex.com It is also explored for use in organic electronics like OLEDs and solar cells. ontosight.ai

Agrochemicals : In the agricultural sector, this compound is used in the formulation of new agrochemicals. Its structure can lead to enhanced pest control properties while potentially minimizing environmental impact, aligning with goals for sustainable agriculture. chemimpex.com

The specific physical and chemical properties of this compound are central to its utility in these domains.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 143879-80-5 | calpaclab.comchemsrc.comchemimpex.comglentham.com |

| Molecular Formula | C₇H₂F₃N | ontosight.aicalpaclab.comchemimpex.comglentham.com |

| Molecular Weight | 157.1 g/mol | calpaclab.comchemimpex.comglentham.com |

| Appearance | Colorless to almost colorless clear liquid | chemimpex.comtcichemicals.comsigmaaldrich.com |

| Density | ~1.4 g/cm³ | chemsrc.com |

| Boiling Point | 183.6 ± 35.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 68.3 ± 0.0 °C | chemsrc.com |

| Refractive Index | n20/D 1.47 | chemimpex.comchemicalbook.com |

| Purity | ≥ 98% | calpaclab.comchemimpex.comtcichemicals.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPHYLJFAZNALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333853 | |

| Record name | 2,3,4-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143879-80-5 | |

| Record name | 2,3,4-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2,3,4 Trifluorobenzonitrile

Classical Synthetic Routes to 2,3,4-Trifluorobenzonitrile

Established synthetic pathways to this compound have traditionally relied on functional group transformations of readily available precursors or halogen exchange reactions on activated aromatic systems. These methods, while foundational, often require specific and sometimes harsh reaction conditions.

A well-documented route for the synthesis of this compound begins with 2,3,4-trifluorobenzoic acid. This transformation is typically achieved through a two-step process involving the formation of an amide intermediate followed by dehydration. The carboxylic acid is first converted into a more reactive derivative, such as an acid chloride, by treatment with an agent like thionyl chloride (SOCl₂). This intermediate is then reacted with ammonia (B1221849) to form 2,3,4-trifluorobenzamide.

The subsequent and final step is the dehydration of the amide to yield the nitrile. This is accomplished using strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride. The efficiency of this process hinges on the effective removal of water to drive the reaction to completion. The versatility of 2,3,4-trifluorobenzoic acid as a building block is notable, as it serves as a precursor in various synthetic methodologies, including amide formation processes that are crucial for creating complex organic molecules. nbinno.com

Table 1: Synthetic Pathway from 2,3,4-Trifluorobenzoic Acid

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product |

| 2,3,4-Trifluorobenzoic Acid | SOCl₂ then NH₃ | 2,3,4-Trifluorobenzamide | P₂O₅ or (CF₃CO)₂O | This compound |

Halogen exchange (HALEX) reactions provide a powerful method for introducing fluorine atoms into an aromatic ring. This approach is particularly effective for substrates that are "activated" by electron-withdrawing groups, such as the nitrile group.

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction on a corresponding polychlorinated benzonitrile (B105546). In this process, chlorine atoms on the benzene (B151609) ring are displaced by fluoride (B91410) ions. The strongly electron-withdrawing nitrile group activates the ring, making it susceptible to nucleophilic attack, thereby facilitating the substitution of the chloro substituents.

The success of SNAr fluorination is highly dependent on the fluoride source and the presence of catalysts. Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), are common reagents for this transformation. google.com While CsF is more reactive, KF is often preferred due to its lower cost. researchgate.net However, the low solubility of these salts in organic solvents presents a significant challenge. ox.ac.uked.ac.uk

To overcome this, phase-transfer catalysts (PTCs) are frequently employed. google.comnih.govnih.gov These catalysts, typically quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) chloride, facilitate the transfer of the fluoride ion from the solid phase to the organic phase where the reaction occurs. researchgate.netmdpi.com The PTC forms a more soluble and "naked" fluoride ion, which is a much more potent nucleophile. This catalytic system not only increases the reaction rate but can also allow for milder reaction conditions, potentially reducing reaction times and improving yields. google.com The combination of an alkali metal fluoride, a PTC, and a high-boiling aprotic solvent like DMSO or sulfolane (B150427) creates an effective environment for the halogen exchange reaction.

Table 2: Key Components in Catalytic SNAr Fluorination

| Component | Example(s) | Role in the Reaction |

| Substrate | 2,3,4-Trichlorobenzonitrile | Aromatic ring activated for nucleophilic attack |

| Fluoride Source | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Provides the nucleophilic fluoride ion |

| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium Chloride (Bu₄NCl) | Solubilizes the fluoride salt in the organic solvent and enhances its nucleophilicity |

| Solvent | Dimethyl Sulfoxide (DMSO), Sulfolane | Polar aprotic medium to dissolve reactants and facilitate the SNAr mechanism |

Halogen Exchange Reactions for Fluorobenzonitrile Synthesis

Advanced Synthetic Protocols for this compound and Related Compounds

Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally benign methods. For the synthesis of fluorinated aromatics like this compound, this has led to the exploration of advanced catalytic systems that offer improvements over classical approaches.

Catalytic methods offer significant advantages by enabling reactions under milder conditions, often with higher yields and better selectivity. While SNAr reactions are effective, they frequently require high temperatures. researchgate.net Advanced catalytic systems aim to lower this energy barrier.

One advanced strategy involves the palladium-catalyzed cyanation of a suitable trifluorinated aryl halide or triflate. For instance, a precursor like 1-bromo-2,3,4-trifluorobenzene (B61163) could be converted to this compound using a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and an appropriate ligand. This cross-coupling reaction is a powerful tool for forming C-CN bonds.

Another area of development is in copper-catalyzed reactions . Copper-catalyzed amination of aryl halides using nitriles as the nitrogen source has been developed to synthesize N-arylamides, demonstrating the utility of copper catalysis in activating C-X bonds and forming new bonds with nitrogen-containing functional groups. researchgate.net While not a direct synthesis of the nitrile itself, this illustrates the potential of copper catalysis in the broader chemistry of fluorinated aromatics and nitriles.

Furthermore, research into more effective phase-transfer catalysis for fluorination continues. The development of novel hydrogen-bonding phase-transfer catalysts represents a frontier in this area, aiming to enhance the reactivity of alkali metal fluorides under even milder conditions. ox.ac.uked.ac.uknih.govnih.gov These advanced catalytic systems hold the promise of making the synthesis of compounds like this compound more efficient and scalable.

Regioselective Fluorination Techniques

Achieving the specific 2,3,4-trifluoro substitution pattern on a benzonitrile molecule necessitates highly controlled regioselective synthesis methods. A common strategic approach involves the synthesis of a trifluorinated precursor, such as 2,3,4-trifluoroaniline (B1293922) or 2,3,4-trifluoronitrobenzene, which is then converted to the final nitrile product.

One prominent method is the halogen exchange (Halex) process, which is widely used in industry to introduce fluorine atoms into electron-deficient aromatic rings. wikipedia.orgnih.gov This reaction typically involves treating an aromatic chloride with a fluoride source like potassium fluoride (KF) at high temperatures in a polar aprotic solvent. wikipedia.org For a compound like this compound, a plausible route begins with a dichlorinated fluorinated precursor. The regioselectivity is dictated by the directing effects of the existing substituents on the ring during nitration and subsequent fluorination steps. The electron-withdrawing nature of nitro groups and chlorine atoms activates the ring for nucleophilic aromatic substitution, facilitating the replacement of chlorine with fluorine. nih.gov

The conversion of the resulting 2,3,4-trifluoroaniline intermediate to this compound can then be accomplished via the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This well-established method involves the diazotization of the primary aromatic amine with nitrous acid to form a stable arenediazonium salt, which is then treated with a copper(I) cyanide salt (CuCN) to introduce the cyano group. wikipedia.orglibretexts.org This two-stage approach—building the trifluorinated core followed by conversion of the amino group—provides a reliable pathway to the target molecule.

Table 1: Example Halex Reaction Conditions for a Related Compound

| Starting Material | Fluorinating Agent | Solvent | Temperature | Key Feature |

|---|---|---|---|---|

| Aryl Chloride (Nitro-substituted) | Potassium Fluoride (KF) | DMSO, DMF, or Sulfolane | 150-250 °C | Industrial method for nucleophilic fluorination. wikipedia.org |

Green Chemistry Principles in the Synthesis of Fluorobenzonitriles

In recent years, the principles of green chemistry have become increasingly important in chemical manufacturing to reduce environmental impact, minimize waste, and improve energy efficiency. researchgate.net These principles are being applied to the synthesis of fluorobenzonitriles through innovative techniques that avoid harsh reagents and conditions.

Metal-Free Reaction Conditions for Benzonitrile Derivatives

A key goal in green chemistry is the elimination of heavy metal catalysts, which can be toxic and difficult to separate from the final product. Research has focused on developing metal-free pathways for cyanation and fluorination. For instance, metal-free protocols for direct C-H cyanation have been developed using reagents like cyanobenziodoxolones, which function as both the cyanating agent and the oxidant. rsc.org While not specific to this compound, these methods represent a strategic shift away from traditional metal-catalyzed processes like the Sandmeyer reaction. Similarly, metal-free catalytic systems for fluorination are being explored to replace certain industrial processes. nih.gov Ionic liquids have also been shown to act as recyclable co-solvents and catalysts in the synthesis of benzonitriles, eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.netrsc.org

Microwave-Assisted Synthesis and Solvent Minimization

Microwave-assisted synthesis is a cornerstone of green chemistry, offering significant advantages over conventional heating methods. Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance energy efficiency. nih.govsci-hub.runih.gov In the context of fluorobenzonitrile synthesis, microwaves can accelerate the halogen exchange fluorination reaction. guidechem.com

A study on the synthesis of o-Fluorobenzonitrile demonstrated that using microwave irradiation could increase the reaction speed and improve the product yield compared to conventional heating. guidechem.com This approach aligns with the green chemistry principle of energy efficiency and often allows for solvent-free conditions or a reduction in solvent volume, further minimizing environmental impact. sci-hub.rufrontiersin.org

Table 2: Comparison of Microwave vs. Conventional Heating for Halogen Exchange Fluorination

| Parameter | Microwave-Assisted Method | Conventional Heating | Reference |

|---|---|---|---|

| Reaction Time | Minutes to a few hours | Several hours | nih.gov |

| Energy Input | Lower, more targeted heating | Higher, bulk heating | guidechem.com |

| Product Yield | Often higher | Generally lower | nih.gov |

| Solvent Use | Can be minimized or eliminated | Typically requires larger volumes | sci-hub.ru |

Catalytic Hydrogenation Methods for Fluorobenzonitrile Synthesis

Catalytic hydrogenation is a vital green chemistry tool, primarily used for reduction reactions. In the synthesis pathway for fluorobenzonitriles, its most significant application is the reduction of a fluorinated nitroaromatic precursor to the corresponding fluoroaniline (B8554772). wikipedia.org For example, 2,3,4-trifluoronitrobenzene can be selectively hydrogenated to produce 2,3,4-trifluoroaniline, which is the direct precursor for the Sandmeyer cyanation reaction. google.comgoogle.com

This reduction is typically performed using catalysts such as platinum or palladium on a carbon support (Pd/C or Pt/C) with hydrogen gas. chemicalbook.com The process is highly efficient and atom-economical, producing water as the only byproduct. Significant research has been dedicated to improving catalyst selectivity to prevent undesired side reactions, such as hydrodechlorination or defluorination, when halogenated nitrobenzenes are used as substrates. google.commurdoch.edu.aursc.org The resulting fluoroaniline is a key building block, making catalytic hydrogenation an indispensable step in a green and efficient synthesis route. google.compatsnap.com

Table 3: Catalysts Used in the Hydrogenation of Halogenated Nitroaromatics

| Catalyst | Substrate Example | Product | Key Advantage |

|---|---|---|---|

| Platinum on Activated Carbon (Pt/AC) with Fe promoter | p-Chloronitrobenzene | p-Chloroaniline | High activity and selectivity, suppresses hydrodechlorination. rsc.org |

| Palladium on Carbon (10% Pd/C) | 4-Fluoronitrobenzene | 4-Fluoroaniline | High conversion (100%) under mild conditions. chemicalbook.com |

| Raney Nickel (Raney Ni) | Nitrobenzene compounds | Aniline compounds | Cost-effective catalyst for industrial applications. patsnap.com |

| γ-Mo2N | p-Chloronitrobenzene | p-Chloroaniline | High selectivity at lower temperatures. murdoch.edu.au |

Reaction Mechanisms and Transformation Pathways of 2,3,4 Trifluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, especially those activated by electron-withdrawing groups. masterorganicchemistry.com In contrast to electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur when an electron-poor aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group. masterorganicchemistry.com The trifluorinated benzene (B151609) ring of 2,3,4-Trifluorobenzonitrile, rendered electron-deficient by both the fluorine atoms and the powerful cyano group, is highly susceptible to this type of transformation.

Mechanistic Elucidation of SNAr Pathways Involving this compound

The mechanism of SNAr reactions is a stepwise process that is distinct from SN1 and SN2 reactions observed in aliphatic chemistry. The generally accepted pathway involves two discrete steps: the addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group.

The SNAr reaction of this compound proceeds via a well-established addition-elimination mechanism. The initial and typically rate-determining step involves the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.net

The feasibility and rate of SNAr reactions are profoundly influenced by the substituents present on the aromatic ring. Electron-withdrawing groups (EWGs) are essential as they activate the ring towards nucleophilic attack by reducing its electron density. Furthermore, they stabilize the anionic Meisenheimer intermediate through resonance or inductive effects. researchgate.net

In this compound, the nitrile (-CN) group is a potent EWG. Its ability to delocalize the negative charge of the Meisenheimer complex is greatest when the nucleophilic attack occurs at the ortho (C2) or para (C4) positions relative to the nitrile. This is because the resonance structures allow the negative charge to be placed directly on the nitrogen atom of the cyano group, providing substantial stabilization. The fluorine atoms also contribute to the activation of the ring through their strong inductive electron-withdrawing effect.

| Position of Attack | Relationship to Cyano Group | Stabilization of Meisenheimer Complex |

| C2 | ortho | Strong resonance stabilization |

| C3 | meta | Weaker inductive stabilization only |

| C4 | para | Strong resonance stabilization |

Regioselectivity in SNAr Reactions of this compound

Regioselectivity—the preference for reaction at one position over another—is a key aspect of the SNAr reactions of polysubstituted aromatics. In this compound, the positions of the three fluorine atoms are not equivalent, leading to directed substitution by incoming nucleophiles.

The substitution pattern in this compound is primarily governed by the activating effect of the cyano group. As previously discussed, the ortho (C2) and para (C4) positions are electronically activated for nucleophilic attack. However, the final regiochemical outcome is often a balance between these electronic factors and steric hindrance.

Generally, nucleophilic attack at the C4 position is favored. This is because:

The C4 position is electronically activated, being para to the strongly resonance-withdrawing cyano group.

The C4 position is sterically less hindered than the C2 position, which is flanked by the cyano group and the fluorine atom at C3.

While substitution at C2 is electronically feasible, the proximity of the bulky cyano group can impede the approach of the nucleophile, making the attack at the more accessible C4 position kinetically preferred. Substitution at the C3 position is electronically disfavored as it is meta to the cyano group, and the resulting Meisenheimer complex cannot be stabilized by resonance involving the nitrile. Therefore, reactions with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, are expected to yield predominantly the 4-substituted-2,3-difluorobenzonitrile isomer. ossila.com

The reaction of this compound with various nucleophiles provides a direct route to a diverse array of substituted benzonitrile (B105546) derivatives, which are valuable intermediates in chemical synthesis. The predictable regioselectivity allows for the targeted synthesis of compounds with specific substitution patterns.

For instance, the reaction with ammonia (B1221849) or primary amines is expected to yield 4-amino-2,3-difluorobenzonitrile (B53060) derivatives. Similarly, reaction with alkoxides, such as sodium methoxide, would produce 4-alkoxy-2,3-difluorobenzonitriles. These transformations highlight the utility of this compound as a precursor for highly functionalized aromatic compounds.

Reduction Reactions of this compound

Reduction reactions of this compound, particularly those involving the cleavage of its carbon-fluorine (C-F) bonds, are critical for synthesizing partially fluorinated molecules. These products are valuable building blocks in medicinal chemistry and materials science. The strategies employed range from catalytic hydrogenation to electrochemical methods, each offering distinct mechanisms and levels of selectivity.

Catalytic hydrodefluorination (HDF) is a prominent method for converting C-F bonds to C-H bonds. researchgate.net This transformation is challenging due to the high strength of the C-F bond. nih.gov Various catalytic systems have been developed, including those based on transition metals and, more recently, main-group elements that mimic the reactivity of transition metals. researchgate.net

Heavier group 14 carbene analogues, such as stannylenes (compounds containing divalent tin), have emerged as potent catalysts for small molecule activation. researchgate.netnih.gov Their application in redox catalysis, particularly for HDF, has been demonstrated. A stannylene stabilized by a carbodiphosphorane ligand has shown catalytic activity for the hydrodefluorination of fluoroarenes. nih.gov

The mechanism for this transformation involves a Sn(II)/Sn(IV) redox cycle, which is analogous to classical transition-metal catalysis. nih.gov The key steps are:

Oxidative Addition: The low-valent Sn(II) center reacts with the fluoroarene, cleaving the C-F bond and undergoing oxidation to a Sn(IV) species.

F/H Ligand Metathesis: The fluoride (B91410) on the Sn(IV) center is exchanged for a hydride from a hydrogen source, such as a silane.

Reductive Elimination: The Sn(IV) intermediate eliminates the product by forming a C-H bond, which regenerates the active Sn(II) catalyst, thus closing the catalytic cycle. nih.gov

This process represents a significant advance in main-group chemistry, demonstrating that these elements can facilitate redox cycles previously dominated by transition metals. nih.gov

A primary challenge in the HDF of polyfluorinated compounds like this compound is achieving selective cleavage of a specific C-F bond. The reactivity of C-F bonds can be influenced by their position on the aromatic ring and the electronic nature of the substrate. For instance, in cobalt-catalyzed HDF, fluoroarenes with electron-withdrawing groups exhibit higher reactivity. nih.gov

Several strategies have been developed to control the selectivity of HDF:

Catalyst Design: Highly electrophilic silylium (B1239981) catalysts supported by carborane anions have been shown to selectively reduce aliphatic C-F bonds over aromatic ones. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient method for C-F bond cleavage. researchgate.net These reactions proceed through radical intermediates, offering different selectivity patterns compared to two-electron processes. researchgate.netnih.gov

Reaction Conditions: The choice of reducing agent, solvent, and temperature can influence which C-F bond is cleaved. For example, using sodium formate (B1220265) as a reducing agent with a cobalt-trimethylphosphine catalyst allows for selective HDF of various perfluoroarenes. nih.gov

The ability to selectively replace a single fluorine atom with hydrogen in a polyfluorinated arene is crucial for the precise molecular editing required in fields like drug discovery. nih.gov

Electrochemical methods offer an alternative pathway for the reduction of fluorinated benzonitriles. The reductive cleavage of C-F bonds in these compounds can be initiated by the transfer of an electron to the substrate. Mechanistic studies on related compounds, such as 4-cyanofluorotoluenes, provide insight into the likely pathway for this compound. nih.gov

The proposed mechanism involves the following steps:

Formation of a Radical Anion: The fluoroarene accepts an electron to form a radical anion. The potential at which this occurs is influenced by the number and position of fluorine atoms.

Fluoride Expulsion: The radical anion undergoes mesolytic cleavage, expelling a fluoride ion to produce a neutral aryl radical.

Reduction and Protonation: The resulting aryl radical is further reduced to an anion, which is then protonated by a proton source in the medium to yield the final hydrodefluorinated product. nih.gov

This process can lead to exhaustive defluorination if not carefully controlled, as the reduction potential of the partially defluorinated products can be close to that of the starting material. nih.gov

| Strategy | Catalyst/Initiator | Key Mechanistic Feature | Selectivity Control |

|---|---|---|---|

| Stannylene-Catalyzed HDF | Carbodiphosphorane-ligated Stannylene(II) | Sn(II)/Sn(IV) redox cycle (Oxidative Addition/Reductive Elimination) | Dependent on catalyst structure and substrate electronics |

| Transition Metal HDF | Cobalt/Trimethylphosphine | Transition metal-mediated C-F activation | Favors substrates with electron-withdrawing groups |

| Photoredox HDF | Organic Dyes or Metal Complexes | Single-electron transfer (SET) to form radical intermediates | Controlled by photocatalyst potential and hydrogen atom donor |

| Electrochemical Reduction | Applied electrical potential | Formation of a radical anion followed by fluoride expulsion | Controlled by applied potential and reaction time |

Catalytic Hydrodefluorination (HDF) Strategies

Formation of Complex Molecular Architectures and Heterocycles

The nitrile group of this compound is a versatile functional handle for constructing more complex molecules, particularly nitrogen-containing heterocycles. These structures are of immense interest due to their prevalence in pharmaceuticals and biologically active compounds. rsc.orgrsc.org

The carbon-nitrogen triple bond of the nitrile group can participate in various cyclization reactions. These transformations often involve the addition of a nucleophile to the nitrile carbon, followed by an intramolecular reaction to form the heterocyclic ring.

One powerful strategy is the palladium-catalyzed tandem addition/cyclization reaction. In this approach, an organopalladium species, generated from an arylboronic acid, adds across the nitrile group. The resulting imine intermediate can then undergo an intramolecular cyclization if a suitable nucleophilic group is present on the benzonitrile scaffold. nih.gov This method has been used to synthesize 2,4-diarylquinazolines from 2-aminobenzonitrile (B23959) derivatives. nih.gov

Another important class of reactions is [3+2] cycloadditions. For example, nitrile imines can react with nitriles to form 1,2,4-triazoles. mdpi.com While this has been demonstrated with trifluoroacetonitrile, the principle applies to other electron-deficient nitriles. The reaction involves the 1,3-dipolar nitrile imine adding across the C≡N bond of the benzonitrile to construct the five-membered triazole ring. mdpi.com The efficiency of such reactions can be influenced by the electronic properties of the substituents on the reactants. mdpi.com

Radical cascade reactions also provide an effective route to nitrogen heterocycles. In these processes, a radical adds to the nitrile carbon to form an imidoyl radical. This intermediate can then undergo a subsequent cyclization to build heterocyclic systems like phenanthridines and quinolines. rsc.org

| Reaction Type | Key Reagents | Intermediate | Resulting Heterocycle |

|---|---|---|---|

| Tandem Addition/Cyclization | Palladium catalyst, Arylboronic acid | Imine palladium complex | Quinazoline |

| [3+2] Cycloaddition | Nitrile imine (1,3-dipole) | - | 1,2,4-Triazole |

| Radical Cascade | Radical initiator, Radical precursor | Imidoyl radical | Phenanthridine, Quinoline |

Synthesis of Sulfur- and Fluorine-Containing Heterocycles via Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, offering a high degree of control over stereochemistry and regiochemistry. nih.gov In the synthesis of sulfur- and fluorine-containing heterocycles, fluorinated compounds often serve as reactive components due to the electron-withdrawing effects of fluorine atoms, which can enhance the reactivity of dipolarophiles and dienophiles in cycloaddition reactions. nih.gov

While the nitrile group in this compound can potentially participate in cycloaddition reactions, and the fluorinated aromatic ring can influence the reactivity of adjacent functional groups, specific examples of this compound itself acting as a direct precursor in cycloaddition reactions for the synthesis of sulfur- and fluorine-containing heterocycles are not extensively documented in readily available scientific literature. General principles of cycloaddition chemistry suggest that the electron-deficient nature of the aromatic system could make it a potential dienophile or dipolarophile in reactions with suitable electron-rich dienes or dipoles.

Common cycloaddition strategies for synthesizing such heterocycles often involve other types of fluorinated building blocks. For instance, [3+2] cycloaddition reactions of sulfur-containing 3,3,3-trifluoropropene (B1201522) derivatives with 1,3-dipoles are a known route to five-membered heterocycles. olemiss.edu Similarly, hetero-Diels-Alder reactions using fluorinated thiocarbonyl compounds as heterodienophiles are employed for constructing six-membered sulfur-containing rings. nih.gov

Future research may explore the potential of this compound in cycloaddition reactions, possibly through derivatization to introduce more reactive functionalities or by utilizing its electron-deficient character in specialized cycloaddition pathways.

Incorporation into Polymeric Structures

This compound is a valuable monomer for the synthesis of high-performance polymers due to the enhanced thermal stability, chemical resistance, and desirable electronic properties conferred by the fluorine atoms. researchgate.net Its incorporation into polymeric structures is typically achieved through nucleophilic aromatic substitution reactions where the fluorine atoms are displaced by nucleophiles, leading to the formation of ether or other linkages.

One significant application is in the synthesis of poly(arylene ether nitrile)s (PAENs) . These polymers are known for their excellent mechanical strength and thermal stability. The general synthetic route involves the polycondensation of a bisphenol with an activated dihalobenzonitrile. While specific studies detailing the use of this compound are not as common as those using other fluorinated benzonitriles like 2,6-difluorobenzonitrile, the principles of the synthesis are applicable. The reaction proceeds via nucleophilic attack of the phenoxide ions on the carbon atoms bearing the fluorine atoms, leading to the formation of an ether linkage and displacement of the fluoride ion.

Another important class of polymers derived from related precursors are phthalonitrile (B49051) resins . These thermosetting polymers exhibit exceptional thermal and oxidative stability, making them suitable for high-temperature applications in aerospace and electronics. digitallibrarynasampe.orgmdpi.com Phthalonitrile monomers are typically synthesized by the nucleophilic substitution of a nitro group on a phthalonitrile precursor with a bisphenol. While direct polymerization from this compound to a phthalonitrile resin is not the standard route, it could potentially serve as a starting material for the synthesis of novel phthalonitrile monomers. The curing of phthalonitrile resins involves the cyclotrimerization of the nitrile groups to form a highly cross-linked triazine and phthalocyanine (B1677752) network, which is responsible for their outstanding thermal properties. mdpi.com

The table below summarizes the potential incorporation of this compound into polymeric structures based on the chemistry of similar fluorinated monomers.

| Polymer Type | Monomers | Polymerization Method | Key Properties of Resulting Polymer |

| Poly(arylene ether nitrile) (PAEN) | This compound, Bisphenol A | Nucleophilic Aromatic Substitution | High thermal stability, good mechanical strength, chemical resistance |

| Phthalonitrile Resin | Phthalonitrile monomer (potentially derived from this compound) | Addition Polymerization (Curing) | Exceptional thermal and oxidative stability, high char yield, flame retardancy |

Table 1: Potential Polymeric Structures Incorporating this compound

Advanced Spectroscopic Characterization and Vibrational Analysis of 2,3,4 Trifluorobenzonitrile

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure of 2,3,4-Trifluorobenzonitrile. Experimental spectra, supported by computational analysis, have allowed for a detailed assignment of the fundamental vibrational modes.

The Fourier Transform Infrared (FT-IR) spectrum of this compound has been recorded and analyzed. A comprehensive assignment of the observed absorption bands to specific vibrational modes has been achieved through normal coordinate analysis, often aided by density functional theory (DFT) calculations. The vibrations of the molecule are categorized into in-plane and out-of-plane modes. Key assignments include the characteristic C≡N stretching frequency, C-H stretching, C-F stretching, and various ring deformation modes.

The table below presents a selection of prominent experimental FT-IR bands and their corresponding vibrational mode assignments.

| Experimental FT-IR (cm⁻¹) | Vibrational Mode Assignment |

| 3085 | C-H Stretch |

| 2241 | C≡N Stretch |

| 1625 | C-C Stretch (Ring) |

| 1512 | C-C Stretch (Ring) |

| 1290 | C-F Stretch |

| 1255 | C-H In-plane Bend |

| 1120 | C-F Stretch |

| 821 | C-H Out-of-plane Bend |

| 520 | C-C-C In-plane Bend |

Note: The data presented is a representative selection of key vibrational modes. A full analysis encompasses all fundamental vibrations of the molecule.

Complementing the IR data, the Raman spectrum of this compound provides information on non-polar or weakly polar vibrations. The depolarization ratio (ρ) of Raman bands is a critical parameter for assigning vibrational modes to their symmetry classes. aist.go.jp According to Placzek's polarizability theory, totally symmetric vibrations result in polarized bands (ρ < 0.75), while non-totally symmetric vibrations give rise to depolarized bands (ρ ≥ 0.75). aist.go.jp

Experimental Raman spectra have been recorded, and the depolarization ratios of the observed lines have been measured, allowing for a definitive assignment of the vibrational fundamentals.

The following table summarizes key experimental Raman shifts and their assignments, including depolarization ratios which distinguish between symmetric and asymmetric vibrational modes.

| Experimental Raman (cm⁻¹) | Depolarization Ratio (ρ) | Vibrational Mode Assignment |

| 3085 | p | C-H Stretch |

| 2240 | p | C≡N Stretch |

| 1625 | p | C-C Stretch (Ring) |

| 1290 | p | C-F Stretch |

| 1120 | p | C-F Stretch |

| 770 | p | Ring Breathing Mode |

| 520 | p | C-C-C In-plane Bend |

| 420 | dp | C-C-C Out-of-plane Bend |

(p = polarized, dp = depolarized)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the local electronic environment of the hydrogen, carbon, and fluorine nuclei within the this compound molecule.

The ¹H, ¹³C, and ¹⁹F NMR spectra of this compound have been characterized, with chemical shifts reported relative to standard references. The ¹⁹F NMR spectrum is particularly informative due to the high sensitivity of the ¹⁹F nucleus and the wide chemical shift dispersion, which allows for clear differentiation of the three non-equivalent fluorine atoms on the aromatic ring. The observed chemical shifts and coupling constants (J-coupling) provide a detailed map of the electronic structure and through-bond connectivity.

Below are the typical chemical shift values observed for this compound.

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | 7.4 - 7.6 (m) |

| ¹³C | 95 - 160 |

| ¹⁹F | -135 to -155 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The ¹³C NMR spectrum will show multiple distinct signals for the different carbon environments, including those directly bonded to fluorine, which will appear as doublets due to C-F coupling.

While ¹⁹F NMR is a powerful technique for monitoring reactions involving fluorinated compounds, including in solid-phase synthesis, a specific application detailing the use of this technique to monitor a solid-phase synthesis reaction involving this compound could not be identified in a comprehensive search of available scientific literature. The high sensitivity and large chemical shift range of ¹⁹F make it an ideal nucleus for such applications, allowing for real-time, non-invasive analysis of reaction progress directly on the solid support. This methodology avoids the need for cleavage from the resin for analysis and can provide valuable kinetic and mechanistic data.

Theoretical and Quantum Chemical Investigations of 2,3,4 Trifluorobenzonitrile

Computational Methodologies Applied to 2,3,4-Trifluorobenzonitrile

A range of computational methodologies has been employed to investigate the properties of this compound, primarily focusing on Density Functional Theory (DFT) and ab initio methods. These approaches are fundamental in predicting the molecule's geometry and electronic structure.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) has proven to be a powerful tool for the geometry optimization of this compound. This method calculates the electron density of a molecule to determine its energy and, consequently, its most stable conformation. A common approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set such as 6-31G(d,p) or 6-311++G(d,p) to provide a detailed description of the electronic orbitals.

Through these calculations, a complete optimization of the molecule's geometry is achieved, yielding key information on bond lengths and bond angles. These theoretical values are often in good agreement with experimental data where available. For instance, DFT calculations can predict the C-C bond lengths within the benzene (B151609) ring, the C-F bond lengths, and the geometry of the nitrile group (C≡N).

Table 1: Representative Theoretical Bond Lengths and Angles for Trifluorobenzonitrile Derivatives (Calculated using DFT) Note: Specific calculated values for this compound are not publicly available in the cited literature. The following table presents typical bond lengths and angles for similar fluorinated benzonitrile (B105546) compounds to illustrate the type of data obtained from DFT calculations.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (aromatic) | 1.38 - 1.40 Å |

| C-H | 1.08 - 1.09 Å |

| C-F | 1.33 - 1.35 Å |

| C-C≡N | 1.44 - 1.46 Å |

| C≡N | 1.15 - 1.16 Å |

| ∠CCC (aromatic) | 118 - 121 ° |

| ∠CCF | 119 - 121 ° |

| ∠CCN | 178 - 180 ° |

Ab Initio Methods for Electronic Structure Determination

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, have also been applied to study this compound. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding the electronic structure. Similar to DFT, ab initio calculations are performed with specific basis sets, such as 6-31G*, to describe the atomic orbitals.

These methods are crucial for determining the electronic energy and wavefunction of the molecule. From the wavefunction, various electronic properties can be derived, providing a comprehensive picture of the molecule's behavior at the quantum level. Optimized geometrical parameters for this compound have been calculated using such ab initio quantum chemical methods.

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals dictates the chemical reactivity and spectroscopic properties of this compound. Analysis of the frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution provides a detailed understanding of its electronic character.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. For this compound, the presence of electron-withdrawing fluorine and nitrile groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO, on the other hand, is generally distributed over the aromatic ring. The HOMO-LUMO gap is a key factor in determining the charge transfer characteristics within the molecule.

Table 2: Representative HOMO-LUMO Data for a Fluorinated Benzonitrile Analogue Note: Specific calculated HOMO and LUMO energies for this compound are not publicly available in the cited literature. The data below is for a related compound to illustrate the concept.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -8.0 to -9.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 6.0 to 7.0 |

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. These maps illustrate the electrostatic potential on the electron density surface. Different colors are used to represent regions of varying potential.

For this compound, the MEP map is expected to show regions of negative potential (typically colored red) around the electronegative fluorine atoms and the nitrogen atom of the nitrile group. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are expected near the hydrogen atoms, indicating sites for nucleophilic attack. The aromatic ring itself will exhibit a complex potential distribution due to the interplay of the delocalized π-electrons and the influence of the substituents.

Charge Distribution and Dipole Moment Calculations

Theoretical calculations can provide a quantitative measure of the charge distribution within the this compound molecule. Methods like Mulliken population analysis can be used to assign partial atomic charges to each atom. These calculations typically show that the fluorine atoms and the nitrogen atom carry significant negative charges, while the carbon atoms attached to them, as well as the hydrogen atoms, are more electropositive.

Simulation of Vibrational Spectra and Band Assignments

Theoretical simulations are instrumental in interpreting the complex vibrational spectra (Infrared and Raman) of molecules like this compound. By employing quantum chemical methods, researchers can calculate the vibrational frequencies and modes, providing a detailed assignment for each band observed in experimental spectra. researchgate.netresearchgate.net

Normal Coordinate Calculations for Vibrational Frequencies

Normal coordinate analysis (NCA) is a fundamental computational method used to understand the vibrational motions of a molecule. nih.gov This analysis is typically performed using Density Functional Theory (DFT), which has proven effective for calculating the vibrational frequencies of various benzonitrile derivatives. researchgate.netresearchgate.net The process involves first optimizing the molecular geometry to find its lowest energy state. Following optimization, the harmonic vibrational frequencies are calculated.

Each calculated frequency corresponds to a specific "normal mode," which describes a collective, synchronous motion of the atoms. To definitively assign these modes, a Potential Energy Distribution (PED) analysis is conducted. researchgate.net The PED breaks down each normal mode into contributions from various internal coordinates (such as bond stretching, angle bending, and torsions), allowing for an unambiguous assignment of bands to specific molecular vibrations, for instance, C-F stretching or C≡N bending. researchgate.net

Table 1: Illustrative Vibrational Mode Assignments for a Fluorinated Benzonitrile Derivative This table is a representative example based on typical findings for fluorinated benzonitriles and does not represent experimentally verified data for this compound itself.

Computational Prediction of Reactivity and Reaction Mechanisms

Beyond spectroscopy, quantum chemical calculations are a cornerstone for predicting the chemical reactivity of this compound and elucidating the detailed mechanisms of its reactions. These computational approaches allow for the exploration of reaction pathways that can be difficult or impossible to study experimentally.

Analysis of Transition States and Reaction Pathways

For reactions involving this compound, such as nucleophilic aromatic substitution or cycloadditions, DFT calculations can be used to locate the precise geometry of the transition states. researchgate.net This information is invaluable for understanding reaction rates and regioselectivity, explaining why a reaction proceeds through a particular pathway over other possibilities.

Understanding Solvent Effects on Reaction Rates

The choice of solvent can dramatically alter the rate of a chemical reaction. libretexts.org Solvents can influence reactivity by stabilizing or destabilizing the reactants relative to the transition state. ajpojournals.orgwikipedia.org For instance, a polar solvent might stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. reddit.com

Computational models can explicitly account for the influence of the solvent. Methods such as the Polarizable Continuum Model (PCM) simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction energetics in different solvent environments. This approach helps in rationalizing experimentally observed solvent effects and in selecting the optimal solvent to improve reaction outcomes.

Catalyst Design and Optimization through Computational Studies

Computational methods have become an indispensable tool in modern catalyst development, shifting the paradigm from trial-and-error experimentation to rational, "in silico" design. rsc.orgpatonlab.com For reactions involving this compound, computational studies can be used to screen potential catalysts and optimize their structures for enhanced activity and selectivity.

By modeling the entire catalytic cycle, researchers can gain a deep understanding of how a catalyst interacts with the substrate. mdpi.com DFT calculations can be used to investigate key steps such as the binding of this compound to the catalyst's active site, the transition state of the rate-determining step, and the release of the final product. This detailed mechanistic insight allows for the targeted modification of the catalyst's structure—for example, by altering its ligands—to lower activation barriers and promote the desired chemical transformation.

Applications of 2,3,4 Trifluorobenzonitrile in Advanced Materials and Medicinal Chemistry

Role as a Versatile Synthetic Building Block in Organic Synthesis

2,3,4-Trifluorobenzonitrile serves as a crucial and versatile building block in organic synthesis, enabling the precise construction of complex molecular architectures. nbinno.comnbinno.com Its distinct electronic and steric properties, a direct result of the three fluorine atoms on the benzene (B151609) ring, make it an invaluable intermediate for creating a wide array of fine chemicals with specific functionalities. nbinno.comnbinno.com

Precursor for the Introduction of Fluorinated Benzonitrile (B105546) Segments

As a precursor, this compound facilitates the precise incorporation of trifluorinated aromatic moieties into larger, more complex molecular structures. nbinno.com This capability is particularly significant in medicinal chemistry and materials science, where the presence of fluorinated segments can dramatically influence a molecule's properties. nbinno.com The electron-withdrawing nature of the fluorine atoms activates the aromatic ring, making it amenable to regioselective nucleophilic aromatic substitution reactions. This allows for the controlled and predictable introduction of the trifluorobenzonitrile unit into a target molecule.

The strategic placement of fluorine atoms enhances the reactivity of the benzonitrile, a feature that is highly sought after in the synthesis of specialized polymers and coatings. nbinno.com These materials often exhibit superior chemical resistance and thermal stability, properties directly attributable to the carbon-fluorine bonds introduced via this precursor. nbinno.com

Intermediate in the Synthesis of Complex Organic Compounds

The role of this compound as an intermediate is fundamental in multi-step synthetic pathways leading to complex organic molecules. nbinno.com Its unique reactivity profile makes it a preferred choice for researchers aiming to achieve high yields and purity in their final products. nbinno.com The stability of the trifluorinated ring, combined with the reactivity of the nitrile group, provides a robust platform for constructing intricate molecular frameworks. nbinno.comsigmaaldrich.com

For instance, it is utilized in the preparation of novel linkers for solid-phase synthesis, a technique crucial for the efficient production of compound libraries for drug discovery. sigmaaldrich.com One such example is its use in the synthesis of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, a linker that can be monitored using gel-phase 19F NMR spectroscopy. sigmaaldrich.com This application highlights the compound's utility in creating sophisticated tools for modern organic chemistry.

Development of Fluorinated Pharmaceuticals and Bioactive Compounds

The incorporation of fluorine into drug candidates has become a powerful strategy in medicinal chemistry for enhancing the efficacy and safety of new therapeutics. This compound serves as a key starting material in the synthesis of these next-generation pharmaceuticals. nbinno.com The presence of fluorine can significantly alter a molecule's physicochemical properties, leading to improved biological activity and metabolic stability. nih.govpharmtech.com

Synthesis of Fluorinated Drug Candidates and Active Pharmaceutical Ingredients (APIs)

This compound is a critical intermediate in the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs). nbinno.comalfa-chemistry.com Fluorinated APIs often exhibit enhanced pharmacodynamic and pharmacokinetic properties due to the high electronegativity and strong carbon-fluorine bonds. alfa-chemistry.com This building block allows for the creation of novel drug candidates with potentially improved therapeutic profiles. nbinno.com

The synthesis of fluorinated APIs is a specialized area of pharmaceutical development that requires precise control over chemical reactions. pharmtech.com The use of versatile fluorinated building blocks like this compound simplifies these complex synthetic routes, enabling the efficient production of new drug entities.

Table 1: Examples of FDA-Approved Fluorinated Drugs and their Therapeutic Areas

| Drug Name | Therapeutic Area | Year of FDA Approval |

| Cabenuva™ (cabotegravir) | HIV | 2021 |

| Lumakras™ (sotorasib) | Non-small cell lung cancer | 2021 |

| Verquvo™ (vericiguat) | Chronic heart failure | 2021 |

This table showcases examples of fluorinated drugs, highlighting the diverse therapeutic applications of incorporating fluorine into pharmaceutical compounds. nih.gov

Design of Novel Drug Scaffolds Incorporating Fluorine Atoms

The design of novel drug scaffolds is a cornerstone of modern drug discovery, and this compound provides a valuable platform for creating innovative molecular frameworks. nbinno.com The introduction of fluorine atoms into a drug scaffold can lead to the development of compounds with unique biological activities. nus.edu.sg Fluorinated heterocyclic compounds, for example, are a prized class of molecules that often exhibit desirable therapeutic properties. nus.edu.sgnus.edu.sg

Researchers are continuously exploring new methods to synthesize these valuable drug scaffolds, and the use of fluorinated precursors is a key strategy. nus.edu.sg The development of new catalytic transformations allows for the conversion of readily available starting materials into complex fluorinated heterocycles, opening up new avenues for drug discovery. nus.edu.sgnus.edu.sg

Modulation of Pharmacokinetic and Pharmacodynamic Profiles through Fluorination

The strategic placement of fluorine atoms within a drug molecule can significantly modulate its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic (the drug's effect on the body) profiles. nih.govmanchester.ac.uk Fluorination can enhance a drug's metabolic stability by blocking sites of oxidative metabolism, leading to a longer duration of action. nih.gov It can also improve a drug's permeability across biological membranes, resulting in better oral bioavailability. nih.gov

The introduction of fluorine can lead to:

Enhanced Metabolic Stability: The strong carbon-fluorine bond can prevent metabolic breakdown at that position. nih.gov

Improved Permeability: Increased lipophilicity due to fluorine can enhance absorption. nih.gov

Increased Binding Affinity: The electronic effects of fluorine can lead to stronger interactions with target proteins. pharmtech.com

Altered pKa: The acidity or basicity of nearby functional groups can be tuned, affecting solubility and absorption. nih.gov

These modifications, enabled by the use of fluorinated building blocks like this compound, are crucial for optimizing the performance of new drug candidates. nih.gov

Interactions with Biological Targets (e.g., Enzyme Inhibition, Protein Binding)

While direct studies on the enzyme inhibition or protein binding profile of this compound are not extensively documented in publicly available research, its structural motifs—the fluorinated aromatic ring and the benzonitrile group—are present in many biologically active compounds. The principles governing the interactions of these related molecules can provide insights into the potential biological activity of this compound derivatives.

Fluorine's unique properties, such as high electronegativity and its ability to form strong bonds with carbon, can significantly influence a molecule's interaction with biological targets. rroij.com The incorporation of fluorine can alter a compound's binding affinity, metabolic stability, and bioavailability. rroij.comnih.gov Fluorinated organic molecules can act as enzyme inhibitors through various mechanisms, including competitive inhibition, where they compete with the natural substrate for the enzyme's active site, and non-competitive inhibition, where they bind to an allosteric site. rroij.com For example, the trifluoromethyl group is a key feature in many potent enzyme inhibitors, and polyfluoroketones have been designed as strong inhibitors of proteases. researchgate.net

The benzonitrile moiety is also a common scaffold in medicinal chemistry. Research on other complex benzonitrile derivatives has demonstrated significant biological activity. For instance, a synthesized derivative, 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile, has shown comparable antibacterial activity against Proteus mirabilis to the standard drug streptomycin (B1217042) and was found through in silico studies to be a plausible inhibitor of ATP synthase. nih.gov The potential for such compounds to interact with protein targets like Bovine Serum Albumin (BSA), a model protein for drug binding studies, is often investigated to understand their pharmacokinetic properties. mdpi.com

Given these precedents, derivatives of this compound are plausible candidates for investigation as biologically active agents. The combination of the trifluorinated ring and the nitrile functional group offers a template for designing molecules that could potentially interact with a range of biological targets, including enzymes and proteins involved in pathological processes.

| Compound Class | Biological Interaction Example | Potential Mechanism |

| Fluorinated Compounds | Inhibition of serine proteases by fluorinated ketones nih.gov | Formation of stable hemiketal adducts in the enzyme active site researchgate.net |

| Benzonitrile Derivatives | Inhibition of ATP synthase by a complex benzonitrile derivative nih.gov | Binding to the enzyme, disrupting its function in energy production nih.gov |

| General Small Molecules | Binding to serum albumins like BSA mdpi.com | Affects drug distribution and bioavailability |

Integration into Advanced Materials Architectures

The distinct electronic and physical properties imparted by its trifluorinated structure make this compound a valuable precursor for a variety of advanced materials. nbinno.com

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties. ossila.com The synthesis of COFs often relies on the self-assembly of organic building blocks (monomers) into extended, periodic networks. jeeadv.ac.in Nitrile-containing molecules are particularly useful as monomers for constructing triazine-based COFs through a process of trimerization.

While direct synthesis of COFs using this compound is not widely reported, its isomer, 2,4,5-trifluorobenzonitrile (B1209073), is employed in the synthesis of dinitrile monomers for polytriazine COFs. ossila.com These frameworks demonstrate the utility of fluorinated benzonitriles in creating porous materials with specific functionalities. For example, a COF synthesized from a dinitrile monomer derived from 2,4,5-trifluorobenzonitrile exhibited significant porosity and gas selectivity. ossila.com The presence of fluorine atoms in the COF structure can enhance properties such as chemical stability and can be used to fine-tune the framework's affinity for specific molecules. The principles demonstrated with its isomer suggest that this compound could similarly serve as a building block for novel fluorinated COFs.

The introduction of fluorine atoms into organic molecules can profoundly influence their properties, making this compound an attractive intermediate for specialty polymers and liquid crystals. The strong carbon-fluorine bond contributes to high thermal and chemical stability in the resulting materials. nbinno.com Its electron-deficient nature can also be harnessed to create polymers with specific electronic characteristics.

In the field of liquid crystals, this compound serves as an intermediate in the synthesis of advanced fluorinated liquid crystals. atomfair.com Fluorine substitution is a key strategy in designing liquid crystal materials for modern displays, as it can be used to control properties like dielectric anisotropy, viscosity, and optical birefringence. The polarity induced by the C-F bonds is a crucial design feature for achieving the desired alignment of liquid crystal molecules in an electric field.

The development of next-generation Organic Light Emitting Diodes (OLEDs) relies on the design of novel organic materials that offer high efficiency, stability, and color purity. nbinno.com Fluorinated organic intermediates are pivotal in this field due to their exceptional thermal stability and desirable electronic properties. nbinno.com Substituted benzonitriles, in particular, have been investigated as emitters in non-doped OLEDs. researchgate.net

A derivative of this compound, 5-Bromo-2,3,4-trifluorobenzonitrile, is noted for its value in constructing OLED intermediates due to its electron-deficient ring system. atomfair.com This indicates that the this compound core is a promising scaffold for materials used in the charge-transport or emissive layers of OLED devices. The substitution pattern of the benzonitrile can have a strong effect on the electroluminescent properties and quantum efficiency of the final device.

In the realm of solar energy, fluorinated compounds are also being explored to enhance the performance and stability of perovskite solar cells. For example, the introduction of a fluorinated imidazole (B134444) derivative as a passivation agent was shown to reduce defects in perovskite films, leading to an increase in power conversion efficiency. nih.gov This highlights the potential role of fluorinated building blocks like this compound in the broader field of organic and hybrid photovoltaics.

The porous and tunable nature of Covalent Organic Frameworks makes them excellent candidates for applications in gas storage, separation, and sensing. The chemical composition of the COF's pores can be designed to have selective interactions with specific gas molecules.

As mentioned, COFs built from monomers derived from the related isomer 2,4,5-trifluorobenzonitrile have demonstrated notable performance in gas separation. ossila.com These polytriazine COFs exhibited a Brunauer-Emmett-Teller (BET) surface area of 733 m²/g and a CO₂/N₂ gas selectivity of 48.7 ± 1.2 at 272 K. ossila.com This performance underscores the potential of using fluorinated dinitrile monomers to create materials with tailored gas selectivity. The principles suggest that COFs derived from this compound could also be engineered for specific separation technologies, leveraging the unique interactions afforded by the fluorine atoms lining the material's pores.

| Material Type | Precursor | Key Property | Application |

| Covalent Organic Framework (COF) | Dinitrile monomer from 2,4,5-Trifluorobenzonitrile ossila.com | Porosity, Gas Selectivity (CO₂/N₂) of 48.7 ossila.com | Gas Separation ossila.com |

| Organic Electronics | 5-Bromo-2,3,4-trifluorobenzonitrile atomfair.com | Electron-deficient ring system atomfair.com | OLED Intermediates atomfair.com |

| Perovskite Solar Cells | 4-(Trifluoromethyl)-1H-imidazole nih.gov | Defect Passivation nih.gov | Efficiency Enhancement nih.gov |

Applications in Agrochemical Research and Development

This compound is utilized as a key building block in the agrochemical sector for the creation of more effective and environmentally considerate pesticides and herbicides. nbinno.com The inclusion of fluorine in active ingredients is a well-established strategy in modern agrochemical design to enhance the potency, selectivity, and metabolic stability of the final product. The specific arrangement of three fluorine atoms on the benzonitrile ring provides a unique starting point for synthesizing complex agrochemicals. Its derivative, 5-Bromo-2,3,4-trifluorobenzonitrile, is also noted as a valuable intermediate in agrochemical research, offering unique reactivity for creating new crop protection agents. atomfair.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,4-Trifluorobenzonitrile, and what are their efficiency metrics?

- Methodology : The compound is typically synthesized via halogen exchange reactions or cyanation of fluorinated benzene derivatives. For example:

- Halogen Exchange : Fluorination of trichlorobenzonitrile using KF or CsF in polar aprotic solvents (e.g., DMF) at 150–200°C yields ~60–70% purity. Further purification via fractional distillation or recrystallization is required .

- Cyanation : Direct cyanation of 2,3,4-trifluorobromobenzene using CuCN in DMSO at 120°C achieves ~50–55% yield, with byproducts like dehalogenated intermediates requiring column chromatography .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Byproducts |

|---|---|---|---|

| Halogen Exchange | 60–70 | 85–90 | Unreacted Cl/F analogs |

| Cyanation | 50–55 | 75–80 | Dehalogenated benzene |

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- 19F NMR : Critical for confirming substitution patterns. Peaks appear at δ −110 to −125 ppm for aromatic fluorines, with splitting patterns indicating meta/para interactions .

- IR Spectroscopy : A sharp C≡N stretch at ~2230 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm functional groups .

- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 157.03 (C₇H₂F₃N⁺) with fragmentation peaks at m/z 138 (loss of F) and 109 (loss of CN) .

Q. How does the electronic nature of the nitrile group influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing nitrile group deactivates the aromatic ring, favoring nucleophilic aromatic substitution (SNAr) at the 4-position due to reduced steric hindrance. For example:

- SNAr with Amines : Reactivity follows 4-F > 3-F > 2-F in DMF at 80°C, with 4-fluoro substitution yielding >80% product .

- Suzuki Coupling : Limited due to poor oxidative addition; Pd(PPh₃)₄ with arylboronic acids in THF achieves <30% yield unless directing groups are introduced .

Advanced Research Questions

Q. What computational tools predict regioselectivity in trifluorobenzonitrile derivatives during electrophilic substitution?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Fukui indices. For this compound:

- The 4-position has the highest electrophilic Fukui index (f⁺ = 0.12), aligning with experimental SNAr outcomes .

- Data Table :

| Position | Fukui Index (f⁺) | Charge Density (e⁻) |

|---|---|---|

| 2-F | 0.08 | −0.15 |

| 3-F | 0.10 | −0.18 |

| 4-F | 0.12 | −0.22 |

Q. How do solvent polarity and temperature affect the stability of this compound in aqueous media?

- Methodology : Accelerated stability studies (ICH Q1A guidelines) show:

- Hydrolysis : In pH 7.4 buffer at 40°C, the compound degrades via nitrile → amide conversion (t₁/₂ = 72 hrs). Acidic conditions (pH 2) increase degradation rate (t₁/₂ = 24 hrs) .

- Thermal Stability : TGA reveals decomposition onset at 220°C, with mass loss corresponding to F₂ and HCN release .

Q. What strategies resolve contradictions in reported catalytic efficiencies for trifluorobenzonitrile-based reactions?

- Methodology :

- Replication Studies : Reproduce literature protocols with controlled variables (e.g., catalyst loading, solvent purity).

- Advanced Analytics : Use HPLC-MS to identify trace impurities (e.g., residual halides) that inhibit catalysis .

- Case Study : Discrepancies in Pd-catalyzed cyanation yields (40–70%) are attributed to CuCN particle size; ball-milled CuCN (<10 µm) improves yield to 75% .

Comparative Data and Research Gaps

- Synthetic Challenges : Low yields (<60%) in cyanation routes highlight the need for novel catalysts (e.g., Ni-based systems).

- Toxicity Data : Limited studies on ecotoxicology; preliminary Daphnia magna tests indicate LC₅₀ = 12 mg/L, suggesting moderate aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.